molecular formula C45H67N11O12S B010165 (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide CAS No. 110863-38-2

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide

Cat. No. B010165
M. Wt: 986.1 g/mol
InChI Key: YLILVLOYQAQADF-MXTXSHIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide, also known as (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide, is a useful research compound. Its molecular formula is C45H67N11O12S and its molecular weight is 986.1 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILVLOYQAQADF-MXTXSHIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H67N11O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide

CAS RN

110863-38-2
Record name Substance P (4-11), beta-ala(4)-sar(9)-met(02)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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